molecular formula C10H15N B116309 N-Propyl-m-toluidine CAS No. 142031-46-7

N-Propyl-m-toluidine

Cat. No.: B116309
CAS No.: 142031-46-7
M. Wt: 149.23 g/mol
InChI Key: IUNVPXVTJRNCEK-UHFFFAOYSA-N
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Description

N-Propyl-m-toluidine, also known as propyl-m-tolylamine, is an organic compound with the molecular formula CH₃C₆H₄NHC₃H₇. It is a derivative of m-toluidine, where a propyl group is attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propyl-m-toluidine can be synthesized through the reaction of m-toluidine with propionitrile. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-Propyl-m-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Propyl-m-toluidine has various applications in scientific research, including:

Mechanism of Action

The mechanism by which N-Propyl-m-toluidine exerts its effects involves its interaction with various molecular targets. For instance, in the polymerization of methacrylate bone cement, it acts as a co-initiator, enhancing the polymerization rate and reducing curing time. In medical research, it interacts with biological macromolecules, such as DNA and proteins, influencing their structure and function.

Comparison with Similar Compounds

  • o-Toluidine (2-methylaniline)
  • m-Toluidine (3-methylaniline)
  • p-Toluidine (4-methylaniline)

Comparison: N-Propyl-m-toluidine is unique due to the presence of a propyl group attached to the nitrogen atom, which imparts different chemical and physical properties compared to its isomers. For example, while all toluidines are weakly basic and poorly soluble in pure water, this compound’s propyl group enhances its solubility in organic solvents and its reactivity in certain chemical reactions .

Properties

IUPAC Name

3-methyl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNVPXVTJRNCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400683
Record name N-Propyl-m-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142031-46-7
Record name N-Propyl-m-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Propyl-m-toluidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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